molecular formula C9H16N2O2 B3055614 5-Methyl-5-(3-methylbutyl)imidazolidine-2,4-dione CAS No. 65826-55-3

5-Methyl-5-(3-methylbutyl)imidazolidine-2,4-dione

Cat. No. B3055614
CAS RN: 65826-55-3
M. Wt: 184.24 g/mol
InChI Key: DCAOECLJIPVXRN-UHFFFAOYSA-N
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Description

5-Methyl-5-(3-methylbutyl)imidazolidine-2,4-dione is a chemical compound with the CAS Number: 65826-55-3 . It has a molecular weight of 184.24 and its IUPAC name is 5-isopentyl-5-methyl-2,4-imidazolidinedione .


Molecular Structure Analysis

The molecular structure of 5-Methyl-5-(3-methylbutyl)imidazolidine-2,4-dione contains a total of 29 bonds; 13 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 1 five-membered ring, 1 urea (-thio) derivative, and 1 imide (-thio) .


Physical And Chemical Properties Analysis

5-Methyl-5-(3-methylbutyl)imidazolidine-2,4-dione is a powder that is stored at room temperature .

Scientific Research Applications

Anticancer Agents

5-Imidazolinone derivatives, including “5-Methyl-5-(3-methylbutyl)imidazolidine-2,4-dione”, have been explored for their potential as effective anticancer agents . These compounds could be promising anticancer agents with better therapeutic potential for the suppression of tumors .

Antibacterial and Anti-Fungal Activities

These derivatives have also shown antibacterial and anti-fungal activities . This makes them valuable in the development of new antibiotics and antifungal drugs .

Anti-Inflammatory and Analgesic Activity

5-Imidazolinone derivatives have demonstrated anti-inflammatory and analgesic activities . This suggests their potential use in the treatment of conditions involving inflammation and pain .

Anti-Diabetic Activity

These compounds have shown anti-diabetic properties . This indicates their potential use in the management and treatment of diabetes .

Dual-Targeting Tankyrase 1 and 2

The compound “5-Methyl-5-(3-methylbutyl)imidazolidine-2,4-dione” has been studied for its dual-inhibitory mechanism on Tankyrase 1 and 2 . Tankyrases are known for their multi-functioning capabilities and play an essential role in the Wnt β-catenin pathway and various other cellular processes . This dual inhibitory mechanism could aid in the design of novel dual inhibitors of TNKS-1 and 2 with improved therapeutic properties .

Antinociceptive Effect

Treatment of mice with a similar compound, 5-(4-ethylphenyl)-3-phenylimidazolidin-2,4-dione, caused a significant decrease in writhing numbers after administration . This indicates an antinociceptive effect, suggesting potential applications in pain management .

properties

IUPAC Name

5-methyl-5-(3-methylbutyl)imidazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2/c1-6(2)4-5-9(3)7(12)10-8(13)11-9/h6H,4-5H2,1-3H3,(H2,10,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCAOECLJIPVXRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC1(C(=O)NC(=O)N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30396842
Record name 5-methyl-5-(3-methylbutyl)imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-5-(3-methylbutyl)imidazolidine-2,4-dione

CAS RN

65826-55-3
Record name 5-methyl-5-(3-methylbutyl)imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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